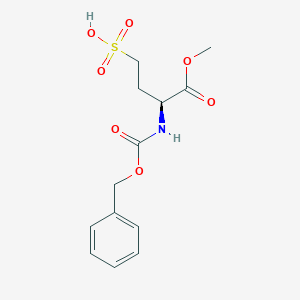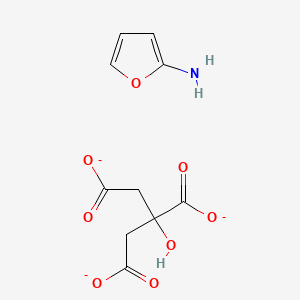![molecular formula C16H18N2O2S B11819868 Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[(Dimetilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo es un compuesto orgánico sintético con una fórmula molecular de C16H18N2O2S y un peso molecular de 302.39 g/mol . Este compuesto se caracteriza por su anillo de tiofeno, que es un heterociclo que contiene azufre, y sus grupos funcionales fenilo y éster. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[(Dimetilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo normalmente implica la reacción de 2-amino-4-feniltiofeno-3-carboxilato de etilo con dimetilformamida dimetil acetal (DMF-DMA) en condiciones de reflujo . La reacción procede a través de la formación de una imina intermedia, que luego se convierte en el producto final.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El proceso implica el uso de reactores grandes y el control preciso de la temperatura y el tiempo de reacción para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[(Dimetilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos éster y amino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
El 2-[(Dimetilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo se utiliza en varios campos de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se está investigando su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-[(Dimetilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas todavía están bajo investigación, pero se cree que implican la modulación de las vías de señalización celular y la inhibición de enzimas clave .
Comparación Con Compuestos Similares
El 2-[(Dimetilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo es único debido a su combinación específica de grupos funcionales y su anillo de tiofeno. Los compuestos similares incluyen:
2-Amino-4-feniltiofeno-3-carboxilato de etilo: Carece del grupo dimetilamino.
2-[(Metilamino)metilideno]amino]-4-feniltiofeno-3-carboxilato de etilo: Contiene un grupo metilamino en lugar de un grupo dimetilamino.
2-[(Dimetilamino)metilideno]amino]-4-metiltiofeno-3-carboxilato de etilo: Contiene un grupo metilo en lugar de un grupo fenilo.
Propiedades
Fórmula molecular |
C16H18N2O2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylaminomethylideneamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3 |
Clave InChI |
BXJDJSHXYURFER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)


![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)



![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)


